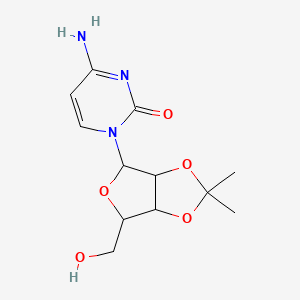

2',3'-O-Isopropylidenecytidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O5/c1-12(2)19-8-6(5-16)18-10(9(8)20-12)15-4-3-7(13)14-11(15)17/h3-4,6,8-10,16H,5H2,1-2H3,(H2,13,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGDNZQSYVIVHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=CC(=NC3=O)N)CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40325840 | |

| Record name | 2',3'-O-ISOPROPYLIDENECYTIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362-42-5 | |

| Record name | NSC520039 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2',3'-O-ISOPROPYLIDENECYTIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2',3'-O-Isopropylidenecytidine: A Cornerstone Intermediate in Nucleoside Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3'-O-Isopropylidenecytidine is a pivotal protected nucleoside that serves as a versatile intermediate in the synthesis of a wide array of modified cytidine (B196190) analogues. By masking the reactive 2' and 3'-hydroxyl groups of the ribose sugar, the isopropylidene protecting group allows for selective chemical transformations at other positions of the cytidine molecule, primarily the 5'-hydroxyl group and the cytosine base. This strategic protection is fundamental in the development of nucleoside-based therapeutics, including antiviral and anticancer agents, as well as in the study of nucleic acid biochemistry and epigenetics. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, complete with detailed experimental protocols and quantitative data to support its use in research and drug development.

Core Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in synthetic chemistry. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 362-42-5 | [1] |

| Molecular Formula | C₁₂H₁₇N₃O₅ | [1] |

| Molecular Weight | 283.28 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 238-240 °C (recrystallized from methanol) | [1] |

| Solubility | Soluble in methanol (B129727), sparingly soluble in water | |

| pKa | 14.14 ± 0.10 (Predicted) | [1] |

Table 2: NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Nucleus | Chemical Shift (ppm) |

| ¹H NMR | Data to be populated from experimental findings. |

| ¹³C NMR | Data to be populated from experimental findings. |

Note: Specific NMR data for the parent compound was not available in the searched literature. The table is provided as a template for experimental data.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and deprotection of this compound, which are critical steps in its utilization as a synthetic intermediate.

Synthesis of this compound

The protection of the 2' and 3'-hydroxyl groups of cytidine is typically achieved through an acid-catalyzed reaction with 2,2-dimethoxypropane (B42991) or acetone (B3395972). 2,2-dimethoxypropane is often preferred as it acts as both the acetone source and a water scavenger, driving the reaction to completion.

dot

Caption: A standard workflow for the synthesis of this compound.

Materials:

-

Cytidine

-

Anhydrous Acetone

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Methanol (MeOH)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Suspend cytidine (1 equivalent) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.

-

Add 2,2-dimethoxypropane (3-5 equivalents) to the suspension.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 equivalents).

-

Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (e.g., 9:1 v/v). The reaction is typically complete within 4-8 hours, and the initial suspension should become a clear solution.

-

Once the starting material is consumed, quench the reaction by adding solid sodium bicarbonate and stir for an additional 15-20 minutes to neutralize the acid catalyst.

-

Filter the mixture to remove the solids.

-

Evaporate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield this compound as a white solid.

Deprotection of this compound

The removal of the isopropylidene protecting group is readily accomplished under acidic conditions to regenerate the vicinal diol.

dot

Caption: A standard workflow for the deprotection of this compound.

Materials:

-

This compound

-

Aqueous acetic acid (e.g., 80%) or trifluoroacetic acid (TFA) in water (e.g., 1%)

-

Basic ion-exchange resin (e.g., Dowex-OH⁻ form) or sodium bicarbonate

Procedure:

-

Dissolve this compound in the aqueous acidic solution.

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is completely consumed (typically 1-4 hours).

-

Neutralize the reaction mixture carefully with a basic ion-exchange resin or by the slow addition of a saturated solution of sodium bicarbonate until the pH is neutral.

-

If a resin is used, filter the mixture and wash the resin with water.

-

Evaporate the filtrate under reduced pressure to obtain the deprotected cytidine. The crude product can be further purified by recrystallization if necessary.

Applications in Drug Development and Research

This compound is a crucial building block in the synthesis of various modified nucleosides with therapeutic potential and for research applications.[2]

Synthesis of Antiviral and Anticancer Agents

The protected 2',3'-diol allows for selective modification at the 5'-position, which is a common strategy for developing nucleoside analogues that can act as chain terminators in viral replication or as inhibitors of cellular polymerases in cancer cells. For instance, this compound is a key intermediate in the synthesis of Molnupiravir, an antiviral drug used to treat COVID-19.[3]

Synthesis of Cytidine Analogues for Epigenetic Studies

This compound serves as an intermediate in the synthesis of isotopically labeled analogues of modified cytosines, such as 5-Hydroxymethylcytidine-13CD2.[1] These labeled compounds are invaluable tools for studying the role of DNA hydroxymethylation and other epigenetic modifications in gene regulation and disease.[1]

dot

Caption: Synthetic utility of this compound in medicinal chemistry.

Conclusion

This compound is an indispensable tool in the field of nucleoside chemistry. Its straightforward synthesis and the stability of the isopropylidene protecting group under a variety of reaction conditions, coupled with its facile removal under mild acidic conditions, make it an ideal intermediate for the synthesis of complex cytidine analogues. For researchers and professionals in drug development, a thorough understanding of the properties and protocols associated with this compound is essential for the efficient design and synthesis of novel therapeutic agents and research tools.

References

An In-depth Technical Guide to 2',3'-O-Isopropylidenecytidine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2',3'-O-Isopropylidenecytidine, a key intermediate in the synthesis of modified nucleosides. This document details its chemical structure, physicochemical properties, synthesis, and applications in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

This compound is a protected derivative of the ribonucleoside cytidine (B196190). The isopropylidene group protects the 2' and 3' hydroxyl groups of the ribose sugar, a crucial modification that allows for regioselective reactions at other positions of the molecule, particularly the 5'-hydroxyl group.

Chemical Structure:

-

IUPAC Name: 4-amino-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1][2]dioxol-4-yl]pyrimidin-2-one[3]

-

Molecular Formula: C₁₂H₁₇N₃O₅[3]

-

Canonical SMILES: CC1(OC2C(OC(C2O1)N3C=CC(=NC3=O)N)CO)C[3]

-

InChI Key: UBGDNZQSYVIVHU-UHFFFAOYSA-N[3]

The structure of this compound is characterized by the cytidine base linked to a ribose sugar, with an isopropylidene group forming a five-membered ring with the 2' and 3' oxygen atoms.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 283.28 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 238-240 °C (recrystallized from methanol) | [4] |

| CAS Number | 362-42-5 | [4] |

| Predicted Boiling Point | 465.7 ± 55.0 °C | [4] |

| Predicted Density | 1.66 ± 0.1 g/cm³ | [4] |

| Predicted pKa | 14.14 ± 0.10 | [4] |

Solubility

The isopropylidene group renders the molecule more lipophilic compared to its parent nucleoside, cytidine. Consequently, its solubility in aqueous solutions is limited. The solubility profile is crucial for its use in various reaction conditions. While specific quantitative data for this compound is not extensively published, the solubility of the analogous adenosine (B11128) derivative provides a good estimate.

| Solvent | Solubility | Reference (for Adenosine Analogue) |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | [5] |

| Dioxane | Slightly soluble | [5] |

| Methanol | Slightly soluble | [5] |

| Water | Poorly soluble | [5] |

For biological assays requiring aqueous buffers, a common strategy is to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then dilute it into the aqueous medium.

Synthesis and Experimental Protocols

The synthesis of this compound is a standard protection reaction involving the acid-catalyzed reaction of cytidine with acetone (B3395972) or an acetone equivalent. The following protocol is adapted from established methods for the synthesis of the analogous 2',3'-O-Isopropylideneadenosine[1][2][6].

Synthesis of this compound

Objective: To selectively protect the 2' and 3'-hydroxyl groups of cytidine.

Materials:

-

Cytidine

-

Anhydrous Acetone

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or another acid catalyst

-

Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization

-

Anhydrous solvents for purification (e.g., Dichloromethane, Methanol)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Suspend cytidine (1 equivalent) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.

-

Add an excess of 2,2-dimethoxypropane (3-5 equivalents), which acts as both a reactant and a water scavenger.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 equivalents).

-

Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting cytidine spot is consumed (typically within 2-4 hours).

-

Once the reaction is complete, neutralize the acid catalyst by adding solid sodium bicarbonate and stirring for approximately 15-20 minutes.

-

Filter the mixture to remove any solids.

-

Evaporate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., dichloromethane:methanol) to yield pure this compound as a white solid.

Caption: Workflow for the synthesis of this compound.

Deprotection of this compound

The isopropylidene group can be readily removed under mild acidic conditions to regenerate the diol.

Objective: To remove the 2',3'-O-isopropylidene protecting group.

Materials:

-

2',3'-O-Isopropylidene-protected nucleoside

-

Aqueous acetic acid (e.g., 80%) or trifluoroacetic acid (TFA) in water

-

Suitable base for neutralization (e.g., sodium bicarbonate, Dowex-OH⁻ resin)

Procedure:

-

Dissolve the 2',3'-O-isopropylidene-protected nucleoside in the aqueous acid solution.

-

Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.

-

Once the deprotection is complete, carefully neutralize the acid with a suitable base.

-

Remove the solvent under reduced pressure.

-

The resulting crude cytidine can be purified by recrystallization if necessary.

Applications in Research and Drug Development

The primary application of this compound is as a versatile intermediate in the synthesis of a wide range of modified nucleosides with potential therapeutic applications. The protection of the 2' and 3' hydroxyls allows for selective modification at the 5'-hydroxyl position and on the cytidine base.

Synthesis of 5'-Modified Nucleoside Analogues

The free 5'-hydroxyl group of this compound can be readily modified to introduce various functionalities. This is a key strategy in the development of antiviral and anticancer agents. For instance, it is an intermediate in the synthesis of 5-Hydroxymethylcytidine derivatives[4].

Caption: General workflow for the synthesis of 5'-modified cytidine analogues.

Role in Oligonucleotide Synthesis

It is important to note that while this compound is a protected nucleoside, the isopropylidene group is generally not suitable for use as a 2'-hydroxyl protecting group in standard solid-phase oligonucleotide synthesis using phosphoramidite (B1245037) chemistry. This is due to the acid-lability of the isopropylidene group, which would be cleaved during the acidic detritylation step of each synthesis cycle.

Biological Activity and Signaling Pathways

There is currently no significant evidence to suggest that this compound has direct biological activity or is a modulator of specific signaling pathways. Its primary role in a biological context is as a synthetic precursor to biologically active nucleoside analogues. The biological activity of the final modified nucleosides will depend on the nature of the modifications introduced.

Conclusion

This compound is a fundamental building block in medicinal chemistry, providing a strategic advantage for the regioselective synthesis of modified cytidine analogues. Its well-defined structure and predictable reactivity make it an invaluable tool for researchers and scientists in the development of novel therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, serving as a valuable resource for professionals in the field of drug discovery and development.

References

2',3'-O-Isopropylidenecytidine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Protected Nucleoside

This technical guide provides a comprehensive overview of 2',3'-O-Isopropylidenecytidine, a pivotal protected nucleoside in the synthesis of a wide array of modified cytidine (B196190) analogs with therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, physicochemical properties, and applications, with a focus on practical experimental protocols and data presentation.

Introduction

This compound is a derivative of the naturally occurring nucleoside, cytidine, in which the 2' and 3'-hydroxyl groups of the ribose sugar are protected by an isopropylidene group. This temporary protection is a cornerstone of nucleoside chemistry, as it allows for regioselective modification at other positions of the cytidine molecule, most notably the 5'-hydroxyl group and the cytosine base itself. The stability of the isopropylidene group under a range of reaction conditions, coupled with its facile removal under mild acidic conditions, makes it an invaluable tool in the multi-step synthesis of complex nucleoside analogs, including antiviral and anticancer agents. This guide will detail the synthesis, characterization, and synthetic utility of this important intermediate.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and for its characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 362-42-5 |

| Molecular Formula | C₁₂H₁₇N₃O₅ |

| Molecular Weight | 283.28 g/mol |

| Appearance | White solid |

| Melting Point | 238-240 °C (from methanol)[1] |

| Boiling Point (Predicted) | 465.7 ± 55.0 °C |

| Density (Predicted) | 1.66 ± 0.1 g/cm³ |

Table 2: Spectroscopic Data for this compound

While a complete set of publicly available, assigned spectra for this compound is limited, the following tables provide expected chemical shifts and mass spectrometry fragmentation patterns based on data from closely related structures and derivatives.

¹H NMR (Proton Nuclear Magnetic Resonance) - Predicted data based on analogous compounds.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-6 | ~7.8 | d |

| H-5 | ~5.8 | d |

| H-1' | ~5.9 | d |

| H-2' | ~4.9 | dd |

| H-3' | ~4.7 | dd |

| H-4' | ~4.2 | m |

| H-5'a, H-5'b | ~3.7, ~3.6 | m |

| Isopropylidene-CH₃ | ~1.5, ~1.3 | s |

| NH₂ | ~7.2, ~7.0 | br s |

| 5'-OH | Variable | t |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) - Predicted data based on analogous compounds.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-4 | ~166 |

| C-2 | ~156 |

| C-6 | ~141 |

| C-5 | ~95 |

| C-1' | ~96 |

| C-4' | ~86 |

| C-2' | ~84 |

| C-3' | ~81 |

| C-5' | ~61 |

| Isopropylidene C(CH₃)₂ | ~114 |

| Isopropylidene CH₃ | ~27, ~25 |

Mass Spectrometry (MS) - Predicted Fragmentation

| m/z | Fragment Ion | Description |

| 284.12 | [M+H]⁺ | Protonated molecular ion |

| 226.09 | [M+H - C₃H₆O]⁺ | Loss of acetone (B3395972) |

| 112.05 | [Cytosine+H]⁺ | Protonated cytosine base |

| 173.08 | [Ribose fragment]⁺ | Fragment of the protected ribose moiety |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and a subsequent synthetic transformation, demonstrating its utility as a protected intermediate.

Synthesis of this compound

This protocol describes the acid-catalyzed protection of the 2' and 3'-hydroxyl groups of cytidine using 2,2-dimethoxypropane (B42991).

Workflow for the Synthesis of this compound

Materials:

-

Cytidine

-

Anhydrous Acetone

-

2,2-Dimethoxypropane

-

Perchloric acid (HClO₄), catalytic amount

-

Calcium hydroxide (B78521) (Ca(OH)₂)

-

Chloroform (CHCl₃)

-

Methanol (B129727) (MeOH)

-

Triethylamine (B128534) (TEA)

-

Silica gel for column chromatography

Procedure:

-

Suspend cytidine (1.0 g, 4.1 mmol) in 50 mL of anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.[2]

-

Add 2,2-dimethoxypropane (6.0 mL, 49 mmol).[2]

-

Add perchloric acid dropwise with stirring until the suspension becomes a clear solution.[2]

-

Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10:1 CHCl₃:MeOH as eluent).

-

Once the reaction is complete, neutralize the mixture by adding solid calcium hydroxide and stir for 15-20 minutes.[2]

-

Filter the mixture to remove the solids.

-

Evaporate the filtrate under reduced pressure to obtain the crude product as a white foam.[2]

-

Purify the crude product by silica gel column chromatography using a mobile phase of chloroform:methanol (80:20) containing 2% triethylamine to afford this compound. A typical reported yield is around 83%.[2]

Synthesis of 5-Formylcytidine from this compound

This multi-step protocol illustrates the use of this compound as a key intermediate in the synthesis of 5-formylcytidine, a modified nucleoside of biological interest.

Experimental Workflow for the Synthesis of 5-Formylcytidine

Step A: Synthesis of 5-(Hydroxymethyl)-2',3'-O-isopropylidenecytidine

Materials:

-

This compound

-

Potassium hydroxide (KOH), 0.5 M solution

-

Paraformaldehyde

-

Hydrochloric acid (HCl), 6 M solution

-

Methanol (MeOH)

-

Triethylamine (TEA)

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 g, 3.5 mmol) in 15 mL of 0.5 M potassium hydroxide solution.[2]

-

Add paraformaldehyde (1.05 g, 35 mmol) to the solution.[2]

-

Stir the reaction mixture at 55 °C for 36 hours.[2]

-

Cool the reaction to room temperature and neutralize with 6 M hydrochloric acid.[2]

-

Filter the solution and evaporate the filtrate to dryness.

-

Dissolve the oily residue in a mixture of methanol and dichloromethane (40:60), filter, and evaporate again.[2]

-

Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 3% to 12%) containing 2% triethylamine to yield 5-(hydroxymethyl)-2',3'-O-isopropylidenecytidine. A reported yield is 38% (or 60% based on recovered starting material).[2]

Step B: Synthesis of 5-Formyl-2',3'-O-isopropylidenecytidine

Materials:

-

5-(Hydroxymethyl)-2',3'-O-isopropylidenecytidine

-

Ruthenium dioxide hydrate (B1144303) (RuO₂·xH₂O)

-

Dioxane

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 5-(hydroxymethyl)-2',3'-O-isopropylidenecytidine (100 mg, 0.32 mmol) in 3 mL of dioxane.[2]

-

Add ruthenium dioxide hydrate (500 mg, 5 weight equivalents).[2]

-

Reflux the reaction mixture for 12 hours.[2]

-

Filter the mixture to remove the catalyst.

-

Purify the filtrate by silica gel column chromatography using a mobile phase of methanol in dichloromethane (e.g., 5%) containing 2% triethylamine to afford 5-formyl-2',3'-O-isopropylidenecytidine as a white solid. A reported yield is 82%.[2]

Step C: Deprotection to 5-Formylcytidine

Materials:

-

5-Formyl-2',3'-O-isopropylidenecytidine

-

Hydrochloric acid (HCl), 1 M solution

-

Triethylamine (TEA)

-

Methanol (MeOH)

Procedure:

-

Suspend 5-formyl-2',3'-O-isopropylidenecytidine in 1 M hydrochloric acid at room temperature and stir until the starting material is consumed (monitor by TLC).

-

Neutralize the reaction mixture with triethylamine.

-

Evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from methanol to obtain pure 5-formylcytidine. A reported yield for this deprotection step is 95%.

Applications in Drug Development and Research

The primary application of this compound lies in its role as a versatile intermediate for the synthesis of a wide range of modified cytidine analogs. By protecting the reactive 2' and 3'-hydroxyl groups, chemists can achieve selective modifications at other sites of the molecule.

Logical Relationship of Synthetic Strategy

References

An In-depth Technical Guide to the Synthesis and Characterization of 2',3'-O-Isopropylidenecytidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2',3'-O-Isopropylidenecytidine, a pivotal intermediate in the synthesis of various cytidine (B196190) analogues with therapeutic potential. The strategic protection of the 2',3'-hydroxyl groups of the ribose moiety allows for selective modification at the 5'-position, rendering it an invaluable tool in medicinal chemistry and drug development.

Physicochemical Properties

This compound is a white solid with the following properties:

| Property | Value |

| Molecular Formula | C₁₂H₁₇N₃O₅[1] |

| Molecular Weight | 283.28 g/mol [1] |

| Melting Point | 238-240 °C (methanol)[2] |

| CAS Number | 362-42-5[2] |

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the acid-catalyzed reaction of cytidine with acetone (B3395972) or an acetone equivalent, such as 2,2-dimethoxypropane (B42991). This reaction proceeds by forming a cyclic acetal (B89532) across the cis-diol of the ribose ring.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from general procedures for the acetal protection of nucleosides.

Materials:

-

Cytidine

-

Anhydrous Acetone

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Sodium bicarbonate (solid)

-

Methanol (B129727) (MeOH)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Suspend cytidine (1 equivalent) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.

-

To this suspension, add 2,2-dimethoxypropane (3-5 equivalents). The use of 2,2-dimethoxypropane is often preferred over acetone as it drives the reaction forward by producing methanol as a byproduct, which is less likely to interfere with the reaction equilibrium compared to the water produced when using acetone alone.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 equivalents) to the reaction mixture.

-

Stir the mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol, 10:1 v/v). The reaction is typically complete within 2-4 hours, often indicated by the initial suspension becoming a clear solution.

-

Upon completion, quench the reaction by adding solid sodium bicarbonate and continue stirring for 15-20 minutes to neutralize the acid catalyst.

-

Filter the mixture to remove the solid sodium bicarbonate and any unreacted starting material.

-

Evaporate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane to afford this compound as a white solid.

Characterization Data

The structural elucidation of this compound is crucial for confirming its identity and purity. The primary analytical techniques employed for its characterization are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Data (Typical Shifts in DMSO-d₆):

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-6 | ~7.8 | d |

| NH₂ | ~7.1 | s (br) |

| H-1' | ~5.8 | d |

| H-5 | ~5.7 | d |

| 2'-H, 3'-H | ~4.0-4.1 | m |

| 4'-H | ~3.8-3.9 | m |

| 5'-H | ~3.5-3.6 | m |

| Isopropylidene-CH₃ | ~1.5 | s |

| Isopropylidene-CH₃ | ~1.3 | s |

¹³C NMR Data (Typical Shifts):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~166 |

| C-4 | ~156 |

| C-6 | ~141 |

| C-5 | ~95 |

| C-1' | ~90 |

| C-4' | ~85 |

| C-2', C-3' | ~81-84 |

| C-5' | ~62 |

| Isopropylidene-C | ~113 |

| Isopropylidene-CH₃ | ~27, 25 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

GC-MS Data:

| m/z | Interpretation |

| 283 | [M]⁺ (Molecular Ion) |

| 268 | [M - CH₃]⁺ |

| 112 | [Cytosine + H]⁺ |

| 111 | [Cytosine]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Interpretation |

| ~3300-3500 | N-H and O-H stretching |

| ~2900-3000 | C-H stretching (aliphatic) |

| ~1650 | C=O stretching (amide) |

| ~1370-1380 | C-H bending (isopropyl group) |

| ~1000-1200 | C-O stretching |

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Chemical Properties and Applications of CAS number 362-42-5 (2',3'-O-isopropylidene cytidine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of the compound identified by CAS number 362-42-5, chemically known as 2',3'-O-isopropylidene cytidine (B196190). This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the compound's role as a crucial intermediate in the synthesis of modified nucleosides, particularly 5-hydroxymethylcytidine (B44077) derivatives, which are of significant interest in the expanding field of epigenetics. The guide includes a thorough compilation of its physicochemical properties, detailed experimental protocols for its synthesis and subsequent use, and visualizations of key synthetic and biological pathways to facilitate a deeper understanding of its scientific and practical applications.

Introduction

Of particular significance is its use as a precursor in the synthesis of 5-Hydroxymethylcytidine-13CD2, an isotopically labeled analogue of 5-hydroxymethylcytidine (5hmC).[1] 5hmC is a pivotal epigenetic mark in mammals, generated by the oxidation of 5-methylcytosine (B146107) (5mC) by the Ten-eleven translocation (TET) family of enzymes. This modification is a key intermediate in the process of active DNA demethylation and also appears to have its own distinct regulatory roles. The ability to synthesize 5hmC-containing oligonucleotides is essential for studying the mechanisms of epigenetic regulation, developing diagnostic tools for various diseases, including cancer, and for the discovery of new therapeutic agents that target epigenetic pathways.

Chemical and Physical Properties

The chemical and physical properties of 2',3'-O-isopropylidene cytidine are summarized in the tables below. These properties are critical for its handling, storage, and application in chemical reactions.

Table 1: General Chemical Properties

| Property | Value |

| CAS Number | 362-42-5 |

| IUPAC Name | 4-amino-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1][2]dioxol-4-yl]pyrimidin-2-one |

| Synonyms | 2',3'-isopropylidenecytidine; 2',3'-O-(1-Methylethylidene)cytidine; β-D-2',3'-O-(isopropylidene)cytidine |

| Molecular Formula | C₁₂H₁₇N₃O₅[1] |

| Molecular Weight | 283.28 g/mol [1] |

| Appearance | White to off-white crystalline powder |

| Form | Solid[2][3] |

Table 2: Physicochemical Data

| Property | Value | Conditions |

| Melting Point | 238-240 °C[1][2][3] | (methanol) |

| Boiling Point | 465.7 °C (Predicted)[1][2][3] | at 760 mmHg |

| Density | 1.66 ± 0.1 g/cm³ (Predicted)[1][2][3] | 20 °C, 760 Torr |

| Flash Point | 235.5 °C[1] | |

| Vapor Pressure | 1.25E-10 mmHg[1] | at 25°C |

| Refractive Index | 1.691[1] | |

| pKa | 14.14 ± 0.10 (Predicted)[1][2][3] | |

| Solubility | Easily soluble in water, slightly soluble in methanol (B129727).[4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving 2',3'-O-isopropylidene cytidine.

General Protocol for Determination of Melting Point

The melting point of a solid organic compound is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Ensure the sample of 2',3'-O-isopropylidene cytidine is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a depth of 2-3 mm. This is achieved by tapping the sealed end of the capillary tube on a hard surface to compact the powder.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to determine an approximate melting range.

-

Allow the apparatus to cool below the approximate melting point.

-

Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range). A pure compound will have a sharp melting range of 1-2 °C.

General Protocol for Determination of Boiling Point (for liquid compounds)

While 2',3'-O-isopropylidene cytidine is a solid at room temperature, a general protocol for determining the boiling point of a liquid organic compound is provided for reference.

Apparatus:

-

Thiele tube or similar heating bath

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Rubber band or wire to attach the test tube to the thermometer

-

Heating source (e.g., Bunsen burner or hot plate)

-

Heating medium (e.g., mineral oil)

Procedure:

-

Add a small amount of the liquid sample (0.5-1 mL) to the small test tube.

-

Place the capillary tube, sealed end up, into the test tube.

-

Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Clamp the thermometer so that the test tube and thermometer bulb are immersed in the heating medium within the Thiele tube. The heating medium should be above the level of the liquid in the test tube but below the top of the test tube.

-

Gently heat the side arm of the Thiele tube.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.

Synthesis of 5-Hydroxymethylcytidine Phosphoramidite from 2',3'-O-isopropylidene cytidine

2',3'-O-isopropylidene cytidine is a key starting material for the synthesis of phosphoramidites of 5-hydroxymethylcytidine, which are used in automated DNA synthesis. The following is a representative multi-step synthetic pathway.

Step 1: Protection of the 5'-hydroxyl group

-

Dissolve 2',3'-O-isopropylidene cytidine in a suitable anhydrous solvent (e.g., pyridine).

-

Cool the solution to 0 °C in an ice bath.

-

Add a protecting group reagent, such as dimethoxytrityl chloride (DMTr-Cl), portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

-

Quench the reaction with methanol and remove the solvent under reduced pressure.

-

Purify the resulting 5'-O-DMTr-2',3'-O-isopropylidene cytidine by column chromatography.

Step 2: Introduction of the hydroxymethyl group at the 5-position of cytosine

-

The protected cytidine derivative from Step 1 is subjected to a formylation reaction at the 5-position of the cytosine ring, for example, using a Vilsmeier-Haack type reaction.

-

The resulting 5-formyl derivative is then reduced to the 5-hydroxymethyl group using a mild reducing agent like sodium borohydride.

Step 3: Protection of the exocyclic amino group and the 5-hydroxymethyl group

-

The exocyclic amino group of the cytosine and the newly introduced 5-hydroxymethyl group are protected. A common strategy is to use a reagent that can simultaneously protect both functionalities, for example, by forming a cyclic carbamate. Alternatively, sequential protection can be employed, for instance, using a benzoyl group for the amino group and an acetyl or silyl (B83357) group for the hydroxymethyl group.

Step 4: Deprotection of the 2',3'-hydroxyl groups

-

The isopropylidene protecting group is removed under mild acidic conditions (e.g., with aqueous trifluoroacetic acid) to regenerate the 2' and 3' hydroxyl groups.

Step 5: Phosphitylation of the 3'-hydroxyl group

-

The resulting nucleoside with a free 3'-hydroxyl group is then phosphitylated using a phosphitylating agent such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a weak base (e.g., N,N-diisopropylethylamine).

-

The final product, the 5-hydroxymethylcytidine phosphoramidite, is purified by column chromatography and is then ready for use in oligonucleotide synthesis.

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a 5-hydroxymethylcytidine phosphoramidite, a key reagent for epigenetic studies, starting from 2',3'-O-isopropylidene cytidine.

Caption: Synthetic pathway from 2',3'-O-isopropylidene cytidine to a 5-hydroxymethylcytidine phosphoramidite.

Biological Signaling Pathway

2',3'-O-isopropylidene cytidine is a synthetic precursor to study the biological roles of 5-hydroxymethylcytosine (B124674) (5hmC). The following diagram depicts the enzymatic pathway of active DNA demethylation, where 5-methylcytosine (5mC) is iteratively oxidized by TET enzymes, with 5hmC as a key intermediate.

Caption: The role of 5-hydroxymethylcytosine in the TET-mediated active DNA demethylation pathway.

Conclusion

2',3'-O-isopropylidene cytidine (CAS 362-42-5) is a compound of significant utility in the fields of synthetic organic chemistry and epigenetics. Its key role as a protected nucleoside intermediate enables the synthesis of complex and biologically important molecules, most notably 5-hydroxymethylcytidine derivatives. This technical guide has provided a detailed summary of its chemical and physical properties, along with practical experimental protocols and illustrative diagrams of its synthetic and biological relevance. A thorough understanding of this compound's characteristics and applications is essential for researchers and professionals working towards advancements in drug discovery and the understanding of fundamental biological processes.

References

The Isopropylidene Ketal: A Linchpin in Cytidine Chemistry for Drug Discovery and Development

An In-depth Technical Guide on the Strategic Use of the Isopropylidene Protecting Group for Cytidine (B196190) Modification

Abstract

In the realm of medicinal chemistry and drug development, the precise manipulation of complex biomolecules is paramount. For nucleoside analogues, a cornerstone of many antiviral and anticancer therapeutics, the regioselective modification of the ribose moiety is a critical step in the synthesis of potent and specific drug candidates. The isopropylidene group, forming a robust acetal (B89532) with the 2' and 3' hydroxyls of cytidine, serves as an indispensable protecting group. This technical guide delves into the pivotal role of the 2',3'-O-isopropylidene cytidine intermediate, providing a comprehensive overview of its synthesis, application in directing further chemical transformations, and subsequent deprotection. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers, scientists, and drug development professionals with the core knowledge to effectively utilize this key synthetic strategy.

The Strategic Importance of the Isopropylidene Group in Cytidine Chemistry

Cytidine and its analogues are fundamental components in a variety of therapeutic agents. The biological activity of these molecules is often intricately linked to the specific substitutions on the ribose sugar. To achieve desired modifications, particularly at the 5'-hydroxyl position, it is essential to temporarily block the reactive 2'- and 3'-hydroxyl groups to prevent unwanted side reactions.

The isopropylidene group, by forming a five-membered ring with the cis-diol of the ribose, offers an elegant and efficient solution for this purpose.[1] Its widespread use is attributed to several key advantages:

-

Ease of Formation: The protection reaction is typically a high-yielding, one-step process.

-

Stability: The resulting 2',3'-O-isopropylidene acetal is stable to a wide range of reaction conditions, particularly basic and nucleophilic environments, allowing for a broad scope of subsequent chemical modifications.

-

Facile Cleavage: The isopropylidene group can be readily removed under mild acidic conditions to regenerate the diol.

This strategy of protection and deprotection allows for the selective functionalization of the 5'-hydroxyl group, opening avenues for the synthesis of a diverse array of cytidine derivatives with therapeutic potential.[1]

Synthesis of 2',3'-O-Isopropylidene Cytidine: A Key Intermediate

The formation of 2',3'-O-isopropylidene cytidine is a well-established procedure in nucleoside chemistry. The reaction involves the acid-catalyzed formation of a ketal between the 2' and 3' hydroxyl groups of cytidine and an acetone (B3395972) equivalent. 2,2-Dimethoxypropane (B42991) is often preferred over acetone as it drives the reaction forward by producing volatile byproducts (methanol and acetone).[2]

Experimental Protocol: Synthesis of 2',3'-O-Isopropylidene Cytidine

This protocol is adapted from established procedures for ribonucleoside protection.[2]

Materials:

-

Cytidine

-

Anhydrous Acetone

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Sodium bicarbonate

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Suspend cytidine (1 equivalent) in anhydrous acetone.

-

Add 2,2-dimethoxypropane (3-5 equivalents).

-

Add a catalytic amount of p-TsOH·H₂O (0.05-0.1 equivalents).

-

Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by the careful addition of solid sodium bicarbonate and continue stirring for 15-20 minutes to neutralize the acid catalyst.

-

Filter the mixture to remove the solids.

-

Evaporate the filtrate under reduced pressure to obtain the crude product.

-

The crude 2',3'-O-isopropylidene cytidine can be purified by recrystallization from a suitable solvent such as methanol.

Quantitative Data for Synthesis

| Parameter | Value/Condition | Reference |

| Starting Material | Cytidine | [2] |

| Reagents | 2,2-Dimethoxypropane, Acetone | [2] |

| Catalyst | p-Toluenesulfonic acid monohydrate | [2] |

| Solvent | Anhydrous Acetone | [2] |

| Reaction Time | 2 - 4 hours | [2] |

| Temperature | Room Temperature | [2] |

| Typical Yield | High (often >90%) | [2] |

Application in Regioselective 5'-Position Modification

With the 2' and 3' hydroxyl groups protected, the 5'-hydroxyl group of 2',3'-O-isopropylidene cytidine is available for a variety of chemical transformations. This regioselectivity is the cornerstone of its utility in the synthesis of modified nucleosides. A common application is the oxidation of the 5'-hydroxyl group to a carboxylic acid, which can then be further functionalized, for example, through amide coupling.[1]

Experimental Protocol: Oxidation of 5'-Hydroxyl Group

The following protocol describes the oxidation of the 5'-hydroxyl group of 2',3'-O-isopropylidene cytidine to a carboxylic acid.[1]

Materials:

-

2',3'-O-Isopropylidene cytidine

-

2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO)

-

Bis(acetoxy)iodobenzene (BAIB)

-

Sodium bicarbonate (NaHCO₃)

-

Acetonitrile

-

Water

-

Acetone

-

Diethyl ether

Procedure:

-

Prepare a solution of 2',3'-O-isopropylidene cytidine (1 equivalent), NaHCO₃ (2 equivalents), and BAIB (2 equivalents) in a mixture of water and acetonitrile.

-

Add a solution of TEMPO (0.2 equivalents) in acetonitrile.

-

Stir the reaction at 0 °C for 1 hour, and then at room temperature overnight.

-

Filter the resulting precipitate.

-

Wash the precipitate with acetone and diethyl ether.

-

Dry the solid in vacuo to yield 2',3'-O-isopropylidene-5'-carboxycytidine.

Quantitative Data for 5'-Oxidation

| Parameter | Value/Condition | Reference |

| Starting Material | 2',3'-O-Isopropylidene cytidine | [1] |

| Reagents | TEMPO, BAIB, NaHCO₃ | [1] |

| Solvents | Acetonitrile, Water | [1] |

| Reaction Time | ~1 hour at 0°C, then overnight | [1] |

| Temperature | 0°C to Room Temperature | [1] |

| Reported Yield | 44% | [1] |

Deprotection of the Isopropylidene Group

The final step in many synthetic routes involving 2',3'-O-isopropylidene cytidine is the removal of the protecting group to regenerate the 2',3'-diol. This is typically achieved through acid-catalyzed hydrolysis. The lability of the isopropylidene group in acidic conditions allows for its selective removal in the presence of other protecting groups that are stable to acid.

Experimental Protocol: Acid-Catalyzed Deprotection

This protocol describes the deprotection of the isopropylidene group using trifluoroacetic acid (TFA).[1]

Materials:

-

Isopropylidene-protected cytidine derivative

-

Trifluoroacetic acid (TFA)

-

Water

Procedure:

-

Dissolve the isopropylidene-protected cytidine derivative in a mixture of TFA and water.

-

Agitate the solution for approximately 2 hours.

-

The deprotected product can be purified by methods such as dialysis against water followed by freeze-drying.

Quantitative Data for Deprotection

| Parameter | Value/Condition | Reference |

| Starting Material | Isopropylidene-protected cytidine derivative | [1] |

| Reagent | Trifluoroacetic acid (TFA), Water | [1] |

| Reaction Time | 2 hours | [1] |

| Temperature | Room Temperature | [1] |

| Reported Yield | 53% (for a specific polymer conjugate) | [1] |

Visualizing the Workflow and Chemical Pathways

To provide a clear visual representation of the processes described, the following diagrams have been generated using the DOT language.

References

An In-depth Technical Guide to 2',3'-O-Isopropylidenecytidine: A Key Intermediate in Nucleoside Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3'-O-Isopropylidenecytidine is a protected nucleoside that serves as a crucial building block in the synthesis of a wide array of modified nucleosides for therapeutic and research applications. Its strategic use, by temporarily protecting the 2' and 3' hydroxyl groups of the ribose sugar, allows for selective chemical modifications at other positions of the cytidine (B196190) molecule. This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound, with a focus on its role in the development of antiviral and anticancer agents. Detailed experimental protocols and structured data are presented to assist researchers in its effective utilization.

Core Molecular Data

This compound is a derivative of cytidine where the 2' and 3' hydroxyl groups are protected by an isopropylidene group. This protection is vital for directing chemical reactions to other parts of the molecule, such as the 5'-hydroxyl group or the cytosine base.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇N₃O₅ | [1][2][3][4][5][6][7] |

| Molecular Weight | 283.28 g/mol | [1][2][3][4][5][6][7] |

| CAS Number | 362-42-5 | [1][2][3] |

| Appearance | White to light yellow solid | [3] |

| Purity (Typical) | ≥99.0% | [8][9] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the acid-catalyzed reaction of cytidine with acetone (B3395972) or an acetone equivalent, such as 2,2-dimethoxypropane (B42991).

Experimental Protocol: Synthesis from Cytidine

This protocol describes the synthesis of this compound from cytidine using 2,2-dimethoxypropane and perchloric acid as a catalyst.[6]

Materials:

-

Cytidine

-

Acetone

-

2,2-dimethoxypropane

-

Perchloric acid (HClO₄)

-

Calcium hydroxide (B78521) (Ca(OH)₂)

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Triethylamine (B128534) (TEA)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Suspend cytidine (1 equivalent) in acetone.

-

Add 2,2-dimethoxypropane (12 equivalents).

-

Add perchloric acid dropwise until the solution becomes clear.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Neutralize the reaction mixture by adding calcium hydroxide.

-

Filter the mixture to remove solids.

-

Evaporate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mobile phase of chloroform:methanol (80:20) with 2% triethylamine to afford this compound as a white foam.

Expected Yield: Approximately 83%.[6]

Applications in Drug Development and Research

This compound is not typically used as a therapeutic agent itself but is a pivotal intermediate in the synthesis of biologically active nucleoside analogs.

Antiviral Drug Synthesis

This protected cytidine is a precursor for various antiviral compounds. The protection of the 2' and 3' hydroxyls allows for modification at the 5' position, which is a common strategy in the development of nucleoside reverse transcriptase inhibitors (NRTIs) and other antiviral agents.

Anticancer Drug Synthesis

Similarly, in the field of oncology, this compound is used to synthesize anticancer nucleoside analogs. These analogs can act as antimetabolites, interfering with the synthesis of nucleic acids in rapidly dividing cancer cells. For instance, it is a potential starting material for the synthesis of cytarabine, a chemotherapy medication.

Intermediate in the Synthesis of Molnupiravir

A notable application is in the synthesis of Molnupiravir, an antiviral drug used to treat COVID-19. This compound can be reacted with isobutyric anhydride, followed by deprotection and subsequent reaction with hydroxylamine (B1172632) to yield Molnupiravir.[10]

Epigenetic Research

This compound serves as an intermediate in the synthesis of labeled analogs of modified nucleosides, such as 5-Hydroxymethylcytidine.[10][11] These analogs are instrumental in studying the role of DNA modifications in epigenetic regulation.

Experimental Workflow: Synthesis of a 5'-Modified Nucleoside Analog

The following diagram illustrates a general workflow for the synthesis of a 5'-azido-modified nucleoside, a common precursor for further "click chemistry" modifications, starting from this compound.

Caption: Synthetic workflow for 5'-azido modification.

Experimental Protocol: Synthesis of 5'-Azido-N⁴-benzoyl-2',3'-O-isopropylidene-5'-deoxycytidine

This protocol is adapted from a general procedure for the synthesis of 5'-azido ribonucleosides.[2]

Materials:

-

N⁴-benzoyl-2',3'-O-isopropylidenecytidine (can be synthesized from this compound)

-

Triphenylphosphine (B44618) (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Sodium azide (NaN₃)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Dissolve N⁴-benzoyl-2',3'-O-isopropylidenecytidine (1 equivalent) in anhydrous DMF.

-

Add triphenylphosphine (1.5 equivalents) and carbon tetrabromide (1.8 equivalents) to the solution.

-

Stir the mixture under a nitrogen atmosphere at room temperature for 5 minutes.

-

Add an excess of sodium azide (4.5 equivalents).

-

Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is worked up by aqueous extraction and purified by column chromatography to yield the 5'-azido product.

Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a critical tool for the structural confirmation of this compound and its derivatives.

| ¹H NMR (DMSO-d₆) - Characteristic Peaks | Chemical Shift (δ, ppm) |

| H-6 (cytosine) | ~7.8 (d) |

| H-5 (cytosine) | ~5.8 (d) |

| H-1' (anomeric) | ~5.9 (s) |

| H-2', H-3' | ~4.8-5.0 (m) |

| H-4' | ~4.1 (m) |

| 5'-CH₂ | ~3.5-3.7 (m) |

| Isopropylidene CH₃ | ~1.3, ~1.5 (s) |

Note: Exact chemical shifts and coupling constants can vary based on the solvent and instrument used.

High-Performance Liquid Chromatography (HPLC)

HPLC is commonly used to assess the purity of this compound.

| Typical HPLC Conditions | |

| Column | Reversed-phase C18 |

| Mobile Phase | A gradient of water and acetonitrile (B52724) is often effective. |

| Detection | UV at approximately 260-270 nm. |

Logical Relationship Diagram: Role as a Protected Intermediate

The following diagram illustrates the central role of this compound as a protected intermediate, enabling various synthetic pathways.

Caption: Role of this compound in synthesis.

Conclusion

This compound is an indispensable tool in medicinal chemistry and drug development. Its ability to mask the vicinal diols of the ribose moiety provides a robust platform for the synthesis of a diverse range of nucleoside analogs with significant therapeutic potential. The protocols and data presented in this guide are intended to facilitate its use in research and development, ultimately contributing to the discovery of novel therapeutics.

References

- 1. Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses | MDPI [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides, and Oligonucleotide Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. 2',3'-O-isopropylidene cytidine CAS#: 362-42-5 [m.chemicalbook.com]

- 11. electronicsandbooks.com [electronicsandbooks.com]

Solubility Profile of 2',3'-O-Isopropylidenecytidine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2',3'-O-Isopropylidenecytidine, a key intermediate in the synthesis of various nucleoside analogues. Understanding its solubility is critical for its use in synthetic chemistry, biological assays, and pharmaceutical development. This document compiles available solubility data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Topic: Solubility of this compound

This compound is a protected form of the nucleoside cytidine, where the 2' and 3' hydroxyl groups of the ribose sugar are protected by an isopropylidene group. This modification significantly alters the molecule's polarity, making it more lipophilic and thus more soluble in organic solvents compared to its parent nucleoside, cytidine.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and data from suppliers, a qualitative and comparative solubility profile can be established. For context, solubility data for the analogous compound, 2',3'-O-Isopropylideneadenosine, is included where available, as they are expected to exhibit similar solubility behavior due to structural similarities.

| Solvent | Chemical Class | Polarity Index | Anticipated Solubility of this compound | Reported Solubility of 2',3'-O-Isopropylideneadenosine |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | Highly Soluble | ≥ 100 mg/mL |

| N,N-Dimethylformamide (DMF) | Amide | 6.4 | Soluble | Data not available |

| Methanol | Alcohol | 5.1 | Soluble | Slightly Soluble |

| Ethanol | Alcohol | 4.3 | Soluble | Data not available |

| Acetone | Ketone | 4.3 | Moderately Soluble | Data not available |

| Acetonitrile | Nitrile | 5.8 | Moderately Soluble | Data not available |

| Dioxane | Ether | 4.8 | Slightly Soluble | Slightly Soluble |

| Ethyl Acetate | Ester | 4.4 | Slightly Soluble | Data not available |

| Dichloromethane (DCM) | Halogenated Alkane | 3.1 | Slightly Soluble | Data not available |

| Chloroform | Halogenated Alkane | 4.1 | Slightly Soluble | Data not available |

| Water | Protic Solvent | 10.2 | Poorly Soluble / Insoluble | Poor / Limited |

Note: The anticipated solubility is based on general principles of "like dissolves like" and qualitative statements from chemical suppliers. Experimental verification is highly recommended.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility measurements, the following established methods are recommended.

Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed, screw-cap vial or flask.

-

Equilibration: Agitate the mixture at a constant temperature using a shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifugation followed by filtration through a chemically inert filter (e.g., PTFE syringe filter) is recommended.

-

Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.

High-Throughput Screening (HTS) Method

For rapid screening of solubility in multiple solvents, a 96-well plate-based method can be employed.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like DMSO.

-

Plate Preparation: Dispense a small, precise volume of the stock solution into the wells of a 96-well filter plate.

-

Solvent Addition: Add the various organic solvents to be tested to the wells.

-

Equilibration: Seal the plate and shake for a set period (e.g., 1.5-2 hours) at room temperature.

-

Filtration: Place the filter plate on a vacuum manifold to filter the solutions into a collection plate.

-

Analysis: Analyze the concentration of the dissolved compound in the filtrate, often using UV-Vis spectroscopy in a plate reader. A standard calibration curve for the compound should be prepared.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

Caption: A generalized workflow for determining equilibrium solubility.

Logical Relationship of Solubility Factors

The solubility of a compound like this compound is influenced by several interrelated factors.

Caption: Key factors influencing the solubility of a chemical compound.

An In-depth Technical Guide to 2',3'-O-Isopropylidenecytidine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2',3'-O-Isopropylidenecytidine, a pivotal protected nucleoside in the synthesis of a wide array of modified cytidine (B196190) analogues with significant therapeutic potential. This document delves into the historical context of its discovery, detailed experimental protocols for its synthesis, its physicochemical and spectroscopic properties, and its applications in drug discovery and development.

Discovery and History

The precise first synthesis of this compound is not readily documented in modern searchable databases. However, its development is intrinsically linked to the pioneering work of Phoebus Levene and his collaborators in the early 20th century. Levene's extensive research on the structure of nucleic acids laid the foundation for the chemical manipulation of nucleosides. The introduction of the isopropylidene group as a protecting strategy for the 2' and 3'-hydroxyls of ribonucleosides was a significant advancement, enabling regioselective modifications at other positions of the ribose ring and the nucleobase. While a specific seminal paper for the cytidine derivative is not easily identifiable, the general methodology for the acetal (B89532) protection of nucleosides was established during this era of foundational organic and nucleic acid chemistry.

Physicochemical and Spectroscopic Data

The accurate characterization of this compound is crucial for its use in synthetic chemistry. The following tables summarize its key quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 362-42-5 | [1] |

| Molecular Formula | C₁₂H₁₇N₃O₅ | [1] |

| Molecular Weight | 283.28 g/mol | [1] |

| Appearance | White Solid | [2] |

| Melting Point | 238-240 °C (from methanol) | [2] |

| Boiling Point (Predicted) | 465.7 ± 55.0 °C | [2] |

| Density (Predicted) | 1.66 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 14.14 ± 0.10 | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Data | Reference |

| ¹H NMR | Data for the 5'-(diethyl phosphate) derivative is available. | [3] |

| ¹³C NMR | A spectrum is available on SpectraBase. | [1] |

| Mass Spectrometry (GC-MS) | NIST Number: 236033; Key fragments at m/z 176, 112, 111. | [1] |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound. This protocol is adapted from established methods for the isopropylidene protection of ribonucleosides, such as 2',3'-O-Isopropylideneadenosine.[4]

Synthesis of this compound

Materials:

-

Cytidine

-

Anhydrous Acetone (B3395972)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Sodium bicarbonate

-

Methanol (B129727) (MeOH)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Suspend cytidine (1 equivalent) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.

-

To this suspension, add 2,2-dimethoxypropane (3-5 equivalents).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 equivalents).

-

Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10:1 DCM:MeOH). The reaction is typically complete within 2-4 hours, and the initial suspension should become a clear solution.

-

Once the starting material is consumed, quench the reaction by adding solid sodium bicarbonate and continue stirring for 15-20 minutes to neutralize the acid catalyst.

-

Filter the mixture to remove the solids.

-

Evaporate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of dichloromethane and methanol to yield this compound as a white solid.

Deprotection of this compound

The isopropylidene group can be readily removed under acidic conditions to regenerate the diol.

Materials:

-

This compound

-

Aqueous acetic acid (e.g., 80%) or aqueous trifluoroacetic acid (TFA) (e.g., 1%)

-

Basic resin (e.g., Dowex-OH⁻)

Procedure:

-

Dissolve this compound in the aqueous acid solution.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-4 hours).

-

Neutralize the reaction mixture with a basic resin.

-

Filter the resin and wash with water.

-

Evaporate the filtrate to dryness to obtain cytidine.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Applications in Research and Drug Development

This compound is a crucial intermediate in the synthesis of a variety of modified nucleosides. Its primary application lies in its ability to protect the 2' and 3'-hydroxyl groups of the ribose moiety, thereby allowing for selective chemical modifications at other positions, most notably the 5'-hydroxyl group and the cytidine base.

This protected nucleoside is a key starting material for the synthesis of:

-

Antiviral agents: Many antiviral drugs are nucleoside analogs that require modification at the 5' position or on the sugar ring.

-

Anticancer agents: The synthesis of anticancer nucleoside analogs, such as Gemcitabine, often involves intermediates where the 2' and 3' positions are protected.

-

Oligonucleotide synthesis: Although less common for this specific protecting group in modern solid-phase synthesis, it has been a valuable tool in the development of methods for RNA synthesis.

-

Labeled compounds: It serves as a precursor for isotopically labeled cytidine derivatives used in metabolic and pharmacokinetic studies. For instance, it is an intermediate in the synthesis of 5-Hydroxymethylcytidine-¹³CD₂, an analog of a product of DNA hydroxymethylation.[2]

Due to its role as a synthetic intermediate, this compound itself is not typically investigated for direct biological activity in signaling pathways. Its importance lies in enabling the synthesis of molecules that do interact with such pathways.

Conclusion

This compound remains a cornerstone in the field of nucleoside chemistry. Its straightforward synthesis and the stability of the isopropylidene protecting group provide a reliable method for the preparation of a multitude of cytidine-based compounds. This technical guide serves as a valuable resource for researchers and professionals in drug development, offering essential data and protocols to facilitate the synthesis of novel and potentially life-saving therapeutics.

References

The Pivotal Role of 2',3'-O-Isopropylidenecytidine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the strategic manipulation of nucleoside analogues remains a cornerstone of antiviral and anticancer drug development. Among the repertoire of synthetic intermediates, 2',3'-O-Isopropylidenecytidine emerges as a critical building block, enabling precise and regioselective modifications of the cytidine (B196190) scaffold. Its primary function lies in the temporary protection of the cis-2' and 3'-hydroxyl groups of the ribose moiety, a crucial maneuver that directs synthetic transformations towards the 5'-hydroxyl group and the cytosine base. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, complete with detailed experimental protocols, quantitative data, and visualizations of key synthetic workflows, underscoring its indispensable role in the generation of novel therapeutic agents.

Introduction: The Strategic Importance of Protecting Groups in Nucleoside Chemistry

Nucleoside analogues exert their therapeutic effects by mimicking endogenous nucleosides, thereby interfering with critical cellular processes such as DNA and RNA synthesis.[1] The development of these potent therapeutic agents often necessitates intricate synthetic pathways involving the selective modification of multiple reactive sites on the nucleoside structure. The hydroxyl groups of the sugar moiety, in particular, present a significant synthetic challenge. The 2',3'-O-isopropylidene group, a cyclic acetal, serves as an elegant solution for the simultaneous protection of the vicinal 2'- and 3'-hydroxyls of ribonucleosides.[2] This protection strategy is paramount for directing reactions to the 5'-hydroxyl group or the nucleobase, enabling the synthesis of a diverse array of modified nucleosides with tailored biological activities.[2]

Physicochemical and Spectroscopic Profile of this compound

A comprehensive understanding of the physical and spectral properties of this compound is essential for its effective utilization in synthesis and for quality control.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₇N₃O₅ |

| Molecular Weight | 283.28 g/mol |

| CAS Number | 362-42-5 |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water and polar organic solvents |

Table 2: Spectroscopic Data for this compound and a Related Derivative

| Data Type | This compound-5'-(diethyl phosphate) [3][4] |

| ¹H NMR (CDCl₃, δ ppm) | 7.85 (d, 1H), 6.05 (d, 1H), 5.90 (d, 1H), 5.0-4.8 (m, 2H), 4.4-4.1 (m, 3H), 4.1-3.9 (m, 4H), 1.55 (s, 3H), 1.35 (s, 3H), 1.30 (t, 6H) |

| ¹³C NMR (CDCl₃, δ ppm) | 165.5, 155.8, 141.5, 114.8, 96.5, 90.5, 85.0, 81.5, 65.0, 64.5, 27.0, 25.0, 16.0 |

Synthesis and Deprotection: Experimental Protocols

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of cytidine with acetone (B3395972) or an acetone equivalent, such as 2,2-dimethoxypropane (B42991). The deprotection to regenerate the diol is readily accomplished under mild acidic conditions.

Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of the corresponding adenosine (B11128) analog.[5]

Materials:

-

Cytidine

-

Anhydrous Acetone

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Sodium bicarbonate

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Suspend cytidine (1 equivalent) in anhydrous acetone.

-

Add 2,2-dimethoxypropane (3-5 equivalents).

-

Add a catalytic amount of p-TsOH·H₂O (0.05-0.1 equivalents).

-

Stir the mixture at room temperature and monitor the reaction by Thin Layer Chromatography (TLC) (e.g., using 10:1 DCM:MeOH as eluent). The reaction is typically complete within 2-4 hours.[5]

-

Once the starting material is consumed, quench the reaction by adding solid sodium bicarbonate and stir for 15-20 minutes.

-

Filter the mixture to remove the solids.

-

Evaporate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica (B1680970) gel column chromatography using a DCM:MeOH gradient to yield this compound as a white solid.

Expected Yield: While specific yields for the cytidine derivative can vary, analogous reactions with adenosine report yields in the range of 80-95%.[6]

Deprotection of this compound

This protocol describes the acid-catalyzed hydrolysis of the isopropylidene group.[7]

Materials:

-

This compound

-

Aqueous acetic acid (e.g., 80%) or aqueous trifluoroacetic acid (TFA) (e.g., 1%)

-

Dowex-OH⁻ resin or equivalent basic resin

Procedure:

-

Dissolve this compound in the aqueous acid solution.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-4 hours).

-

Neutralize the reaction mixture with a basic resin (e.g., Dowex-OH⁻).

-

Filter the resin and wash with water.

-

Evaporate the filtrate to dryness to obtain cytidine.

Applications in Drug Discovery: A Gateway to Novel Therapeutics